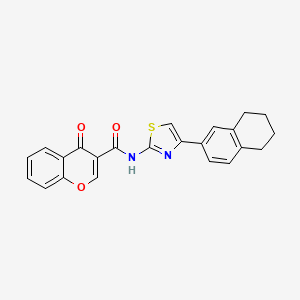
4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a thiazole ring, and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction involving thioamides and α-haloketones.
Attachment of the Tetrahydronaphthalene Moiety: This step may involve Friedel-Crafts alkylation or acylation reactions.
Final Coupling: The final step involves coupling the chromene-thiazole intermediate with the tetrahydronaphthalene derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the chromene core, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the chromene or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential bioactivity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to interact with enzymes or receptors could make it a lead compound for the development of new drugs.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide: Similar structure but with a phenyl group instead of the tetrahydronaphthalene moiety.
4-oxo-N-(4-(2-thienyl)thiazol-2-yl)-4H-chromene-3-carboxamide: Contains a thiophene ring instead of the tetrahydronaphthalene moiety.
Uniqueness
The uniqueness of 4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide lies in its combination of structural features, which may confer distinct physical, chemical, and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H18N2O3S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]chromene-3-carboxamide |
InChI |
InChI=1S/C23H18N2O3S/c26-21-17-7-3-4-8-20(17)28-12-18(21)22(27)25-23-24-19(13-29-23)16-10-9-14-5-1-2-6-15(14)11-16/h3-4,7-13H,1-2,5-6H2,(H,24,25,27) |
InChI Key |
XKMWOQXXYFIDHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=COC5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















